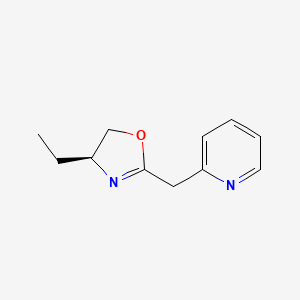

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13817555

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | (4S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1 |

| Standard InChI Key | WKIUPAOWYKIJIH-VIFPVBQESA-N |

| Isomeric SMILES | CC[C@H]1COC(=N1)CC2=CC=CC=N2 |

| SMILES | CCC1COC(=N1)CC2=CC=CC=N2 |

| Canonical SMILES | CCC1COC(=N1)CC2=CC=CC=N2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole belongs to the 4,5-dihydrooxazole (oxazoline) family, featuring a five-membered ring with nitrogen and oxygen atoms at positions 1 and 3, respectively. The stereochemistry at the C4 ethyl-substituted carbon defines its (S)-configuration, as indicated by its IUPAC name: (4S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole. The pyridin-2-ylmethyl group at position 2 introduces aromaticity and potential coordination sites, making the compound suitable for metal-ligand complexes .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (4S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| InChI | InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1 |

| InChIKey | WKIUPAOWYKIJIH-VIFPVBQESA-N |

| SMILES | CC[C@H]1COC(=N1)CC2=CC=CC=N2 |

The stereochemistry is confirmed by the [C@H] notation in the SMILES string, denoting the (S)-configuration. The compound’s planar oxazoline ring and pyridine moiety contribute to its rigidity, influencing its reactivity and interactions in catalytic systems .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs like (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole provide insights. For instance, NMR of similar oxazolines shows distinct signals for the ethyl group (δ 0.8–1.5 ppm), oxazoline protons (δ 3.5–4.5 ppm), and pyridinyl aromatic protons (δ 7.2–8.5 ppm) . Computational studies using density functional theory (DFT) could predict electronic properties, such as frontier molecular orbitals, to elucidate its behavior in reactions.

Synthesis and Scalability

Existing Synthetic Routes

-

Esterification: React pyridine-2-carboxylic acid with ethanol to form ethyl pyridine-2-carboxylate.

-

Aminolysis: Treat the ester with (S)-2-aminobutanol to yield (S)-2-(pyridin-2-ylmethyl)amino-1-butanol.

-

Cyclization: Use a dehydrating agent (e.g., Burgess reagent) to form the oxazoline ring .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Esterification | Ethanol, | 85% |

| 2 | Aminolysis | (S)-2-aminobutanol | 75% |

| 3 | Cyclization | Burgess reagent | 70% |

Challenges include controlling stereochemistry during cyclization and optimizing purification, as oxazolines often require chromatography due to polar byproducts .

Scalability and Industrial Relevance

Scalable synthesis of chiral oxazolines remains a hurdle. Batch processes for analogs achieve multi-gram quantities but face yield inconsistencies . Continuous-flow chemistry could enhance reproducibility by maintaining precise reaction conditions, though this remains untested for the target compound.

Structural and Electronic Analysis

X-ray Crystallography

While no crystal structure is available for (S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, related compounds like (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole crystallize in the orthorhombic space group , with bond lengths of 1.33 Å (C=N) and 1.47 Å (C-O) . These values suggest partial double-bond character in the oxazoline ring, consistent with resonance stabilization.

Electronic Effects

The pyridine nitrogen’s lone pair enables coordination to transition metals, while the oxazoline’s N-O motif stabilizes metal complexes via chelation. DFT calculations on analogous structures reveal highest occupied molecular orbitals (HOMOs) localized on the pyridine ring, indicating nucleophilic reactivity at this site .

Applications in Asymmetric Catalysis

Ligand Design

Chiral oxazolines are privileged ligands in asymmetric catalysis. For instance, (S)-t-BuPyOx facilitates enantioselective C-H functionalization with palladium, achieving up to 99% enantiomeric excess (ee) . The ethyl group in (S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole could modulate steric bulk, potentially improving selectivity in reactions like allylic alkylation or cyclopropanation.

Pharmaceutical Intermediates

Oxazolines serve as precursors to bioactive molecules. While the target compound’s direct pharmacological activity is unstudied, analogs exhibit antiviral and antibacterial properties. For example, omeprazole sulfide—a structurally distinct oxazole—inhibits gastric acid secretion .

Future Directions

-

Synthetic Optimization: Develop enantioselective routes using organocatalysts or biocatalysts.

-

Catalytic Screening: Test the compound in asymmetric hydrogenation and cross-coupling reactions.

-

Toxicological Studies: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume